MI-773
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Overview
Description
The compound (2’R,3R,3’S,5’S)-6-chloro-3’-(3-chloro-2-fluorophenyl)-5’-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4’-pyrrolidine]-2’-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving an indole derivative and a pyrrolidine derivative.
Introduction of the chloro and fluoro substituents: These can be introduced via halogenation reactions using reagents such as chlorine and fluorine gas or their derivatives.
Attachment of the dimethylpropyl and hydroxycyclohexyl groups: These groups can be introduced through alkylation and hydroxylation reactions, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include:
Using catalysts: To speed up the reactions and increase efficiency.
Controlling temperature and pressure: To ensure the reactions proceed smoothly.
Purification steps: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chloro and fluoro substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For example:
Binding to enzymes: It may inhibit or activate enzyme activity.
Interacting with receptors: It may modulate receptor signaling pathways.
Altering cellular processes: It may affect cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (2’R,3R,3’S,5’S)-6-chloro-3’-(3-chlorophenyl)-5’-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4’-pyrrolidine]-2’-carboxamide
- (2’R,3R,3’S,5’S)-6-chloro-3’-(2-fluorophenyl)-5’-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4’-pyrrolidine]-2’-carboxamide
Uniqueness
The presence of both chloro and fluoro substituents in the compound (2’R,3R,3’S,5’S)-6-chloro-3’-(3-chloro-2-fluorophenyl)-5’-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4’-pyrrolidine]-2’-carboxamide makes it unique compared to similar compounds. These substituents can significantly influence the compound’s chemical reactivity and biological activity.
Properties
IUPAC Name |
6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34Cl2FN3O3/c1-28(2,3)14-22-29(19-12-7-15(30)13-21(19)34-27(29)38)23(18-5-4-6-20(31)24(18)32)25(35-22)26(37)33-16-8-10-17(36)11-9-16/h4-7,12-13,16-17,22-23,25,35-36H,8-11,14H2,1-3H3,(H,33,37)(H,34,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKAKZRYYDCJDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1C2(C(C(N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34Cl2FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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